Deoxyquinine

Hemozoin Inhibition Mechanism of Action Structure-Activity Relationship

Deoxyquinine (9-deoxyquinine; CAS 14528-51-9) is a synthetically modified cinchona alkaloid derived from the antimalarial natural product quinine. It is formally defined as the 9-deoxy analog of quinine, wherein the C9 secondary alcohol is replaced by a hydrogen atom, yielding a molecular formula of C20H24N2O and a molecular weight of 308.4 g/mol.

Molecular Formula C20H24N2O
Molecular Weight 308.4 g/mol
CAS No. 14528-51-9
Cat. No. B079579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyquinine
CAS14528-51-9
Molecular FormulaC20H24N2O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C
InChIInChI=1S/C20H24N2O/c1-3-14-13-22-9-7-15(14)10-17(22)11-16-6-8-21-20-5-4-18(23-2)12-19(16)20/h3-6,8,12,14-15,17H,1,7,9-11,13H2,2H3/t14-,15-,17-/m0/s1
InChIKeyVZRLVENHGDTDDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyquinine (CAS 14528-51-9): A Quinine-Derived Probe for Mechanistic Heme Binding Studies


Deoxyquinine (9-deoxyquinine; CAS 14528-51-9) is a synthetically modified cinchona alkaloid derived from the antimalarial natural product quinine. It is formally defined as the 9-deoxy analog of quinine, wherein the C9 secondary alcohol is replaced by a hydrogen atom, yielding a molecular formula of C20H24N2O and a molecular weight of 308.4 g/mol . The compound retains the stereochemical configuration of the natural product at the remaining chiral centers and is commercially available primarily as a research-grade small molecule. Unlike quinine, which is a clinically used antimalarial, deoxyquinine's utility lies exclusively in its role as a comparative tool to probe the specific influence of the hydroxyl moiety on target binding, hemozoin inhibition, and antiplasmodial activity, making it essential for structure-activity relationship (SAR) investigations of quinoline antimalarials [1].

Why Deoxyquinine Cannot Be Replaced by Quinine or Other Cinchona Analogs in Mechanistic Assays


The biological activity of quinoline antimalarials is exquisitely sensitive to the presence of the C9 hydroxyl group. Generic substitution of deoxyquinine by quinine, quinidine, or other cinchona analogs fundamentally alters the outcome of key mechanistic assays. Experimental evidence unequivocally demonstrates that removal of the quinine hydroxyl group severely cripples heme binding affinity, virtually abolishes the inhibition of β-hematin (hemozoin) crystal growth, and reduces antiplasmodial activity to levels that are practically inactive (>10 μM) [1]. Consequently, for researchers mapping the pharmacophore of heme detoxification inhibitors or studying drug resistance mechanisms, deoxyquinine is an irreplaceable negative control that selectively isolates the contribution of a single functional group, a role that cannot be fulfilled by any other commercially available analog.

Deoxyquinine Quantitative Differentiation Against Clinically Relevant Quinine Analogs


Anti-Hemozoin Activity: Deoxyquinine vs. Quinine in a β-Hematin Inhibition Assay (BHIA)

The removal of the C9 hydroxyl group in deoxyquinine (DHQN) results in a catastrophic loss of β-hematin inhibitory activity. In a direct, head-to-head comparison using a standardized BHIA, deoxyquinine exhibited an IC50 that was at least 8-fold higher (and predominantly >2000 μM) compared to quinine (QN) at the same pH. This provides direct, quantitative evidence that the hydroxyl group is essential for inhibiting the crystallization of heme, a process critical to the parasite's survival [1].

Hemozoin Inhibition Mechanism of Action Structure-Activity Relationship

Antiplasmodial Potency: Deoxyquinine vs. Quinine Against Drug-Sensitive and Drug-Resistant P. falciparum

Deoxyquinine (DHQN) is virtually inactive against cultured P. falciparum parasites. When tested head-to-head against quinine, deoxyquinine's IC50 was consistently greater than 10,000 nM across multiple strains, including both chloroquine-sensitive (QNS) and chloroquine-resistant (QNR) lines. This contrasts with quinine, which maintains potent nanomolar activity, confirming that the 9-OH group is the single most critical functional group for antiplasmodial action [1].

Antimalarial Resistance Phenotypic Screening Drug Discovery

Heme Binding Affinity: Deoxyquinine vs. Quinine Probed by Magnetic Susceptibility and NMR

The formation of a non-covalent complex between quinine and ferriprotoporphyrin IX (FPIX) heme is central to its antimalarial mechanism. The study used magnetic susceptibility measurements to demonstrate that deoxyquinine differentially perturbs the FPIX monomer-dimer equilibrium compared to quinine, indicative of significantly weaker binding [1]. Furthermore, NMR studies with both Fe- and Zn-protoporphyrin IX confirmed a direct interaction between the quinine hydroxyl oxygen and the heme iron center, an interaction that is structurally eliminated in deoxyquinine. This provides a biophysical explanation for the loss of all downstream activity [1].

Biophysical Chemistry Drug-Target Interaction Medicinal Chemistry

Chromatographic Behavior: Deoxyquinine as a Configurational Isomer in Stereo-Selective Adsorption Studies

Beyond antimalarial assays, deoxyquinine serves a unique role in stereochemical analysis. A foundational study demonstrated that on a 'quinine-selective' molecularly imprinted adsorbent, deoxyquinine exhibits markedly different adsorption behavior strictly based on its stereochemical relationship to quinine. Deoxyquinine, which shares the same absolute configuration as quinine, was adsorbed to a significantly greater extent than its stereoisomer deoxyquinidine [1]. This confirms the utility of deoxyquinine as a configurational probe in chromatography.

Chiral Separation Analytical Chemistry Surface Chemistry

Physicochemical Differentiation: Lipophilicity (clogP) Difference Arising from 9-Deoxygenation

The formal removal of the hydroxyl group in deoxyquinine, compared to quinine, leads to a predictable and significant increase in lipophilicity. This difference in clogP is a critical factor when selecting probes for cellular permeability or target engagement studies. By comparing the two structures, deoxyquinine is intrinsically more lipophilic, possessing one less hydrogen bond donor and acceptor, which is often associated with improved passive membrane permeability but reduced aqueous solubility. The study's calculated simple physicochemical characteristics indicated that the structural alteration to DHQN did not significantly perturb most parameters relative to QN, making the observed activity differences attributable almost entirely to the missing hydroxyl group's specific interaction, rather than gross physicochemical shift [1].

ADME/Tox Profiling Physicochemical Properties Lead Optimization

Validated Scenarios for Procuring Deoxyquinine Based on Differential Evidence


Use as a Mechanism-of-Action Negative Control in P. falciparum Phenotypic Assays

Procure deoxyquinine as an essential negative control when screening novel quinoline or non-quinoline antimalarials against both drug-sensitive and drug-resistant Plasmodium falciparum strains. Its established inactivity (IC50 >10,000 nM) directly validates the on-target specificity of quinine-like hits and sets the lower-boundary of the assay window, a role for which neither quinine nor quinidine can substitute due to their potent activity [1].

Probing Heme Detoxification and Hemozoin Inhibition with a Pharmacophoric Knockout

Utilize deoxyquinine in β-hematin inhibitory activity (BHIA) assays at physiologically relevant pH. The quantitative comparison of deoxyquinine (severely impaired at >2000 μM) versus quinine (active at 49-260 μM) provides a clear positive/negative signal that defines the hydroxyl group's role in heme crystallization inhibition. This makes it the standard negative control for any academic or industrial group studying hemozoin inhibitors [2].

Biophysical Characterization of Quinoline-Heme Coordination Chemistry

Employ deoxyquinine as the 'deoxy' partner in comparative NMR and magnetic susceptibility studies with ferriprotoporphyrin IX (FPIX). The structural inability of deoxyquinine to form a hydroxyl O-Fe coordination bond, in contrast to quinine, provides the definitive experimental system for studying metal-coordination-driven FPIX monomer-dimer perturbation and assigning specific NMR shifts to drug-heme complexation [3].

Calibration Standard for Chiral Chromatographic Separation of Cinchona Alkaloids

Apply deoxyquinine as a configurational reference standard for the development and quality control of quinine-selective molecularly imprinted polymers (MIPs) or chiral stationary phases. Its selective adsorption, which differs measurably from its stereoisomer deoxyquinidine, can be used to validate column selectivity and batch-to-batch reproducibility in separation science [4].

Quote Request

Request a Quote for Deoxyquinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.